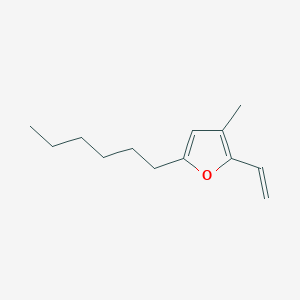
2-Ethenyl-5-hexyl-3-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-5-hexyl-3-methylfuran is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes an ethenyl group, a hexyl chain, and a methyl group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-hexyl-3-methylfuran typically involves the alkylation of a furan derivative. One common method is the Friedel-Crafts alkylation, where a furan compound is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-5-hexyl-3-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding furanones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 2-ethyl-5-hexyl-3-methylfuran.
Substitution: Formation of halogenated furans.
Scientific Research Applications
2-Ethenyl-5-hexyl-3-methylfuran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism by which 2-Ethenyl-5-hexyl-3-methylfuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s furan ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the ethenyl and hexyl groups can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylfuran: Similar structure but with an ethyl group instead of an ethenyl group.
2-Hexylfuran: Lacks the methyl and ethenyl groups, making it less complex.
3-Methylfuran: Lacks the hexyl and ethenyl groups, resulting in different chemical properties.
Uniqueness
2-Ethenyl-5-hexyl-3-methylfuran stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the ethenyl group allows for additional chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
89932-19-4 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-ethenyl-5-hexyl-3-methylfuran |
InChI |
InChI=1S/C13H20O/c1-4-6-7-8-9-12-10-11(3)13(5-2)14-12/h5,10H,2,4,6-9H2,1,3H3 |
InChI Key |
GRGCPVWYADGQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(O1)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
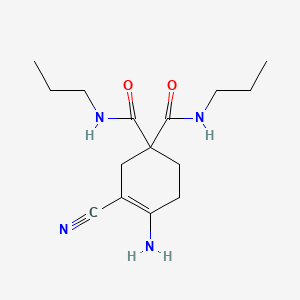
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
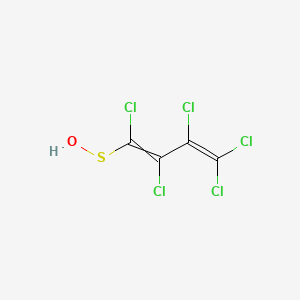
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
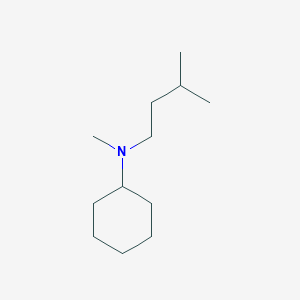
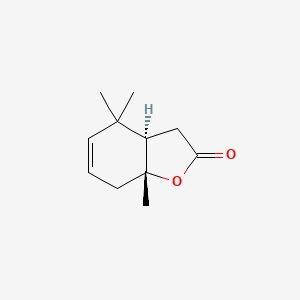
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)

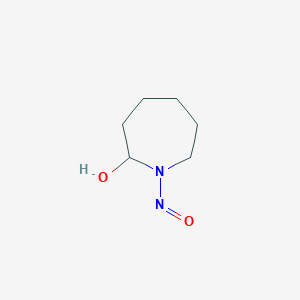
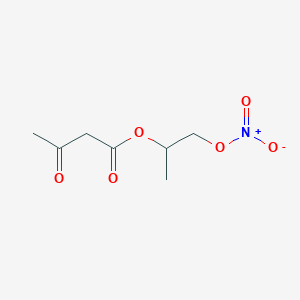
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
